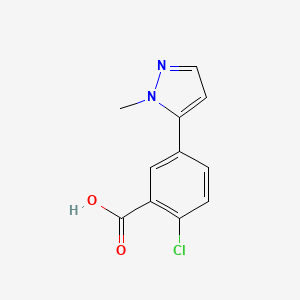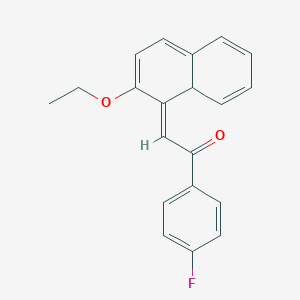
4-(3-Bromobenzyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromobenzyl)phenol is an organic compound characterized by the presence of a bromine atom and a benzyl group attached to a phenol ring. This compound is part of the bromophenol family, which consists of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 4-(3-Bromobenzyl)phenol typically involves several steps, including bromination and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods often involve the use of bromine and phenol derivatives under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(3-Bromobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 4-(3-Bromobenzyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction . The compound’s effects are mediated through its ability to modulate protein function and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromobenzyl)phenol can be compared with other bromophenols, such as 2-bromophenol and 4-bromophenol . While all these compounds share a common phenol backbone, their reactivity and applications differ due to the position of the bromine atom. For instance, 2-bromophenol is more reactive in electrophilic aromatic substitution reactions, while 4-bromophenol is more stable and less reactive. The unique positioning of the bromine atom in this compound imparts specific properties that make it suitable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C13H11BrO |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
4-[(3-bromophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9,15H,8H2 |
InChI-Schlüssel |
MKICOORCZATFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



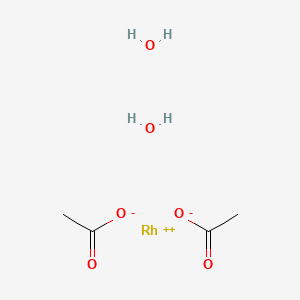
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
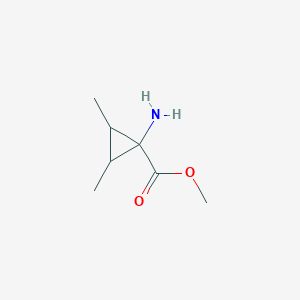

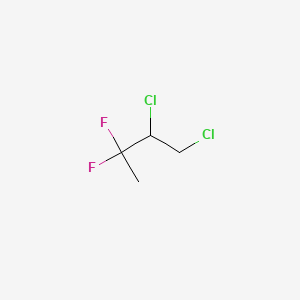
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
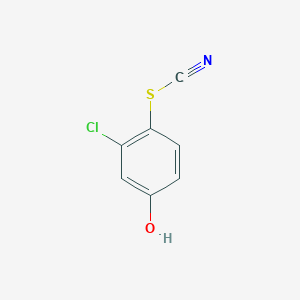
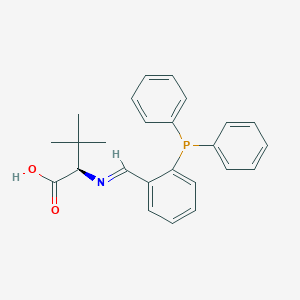
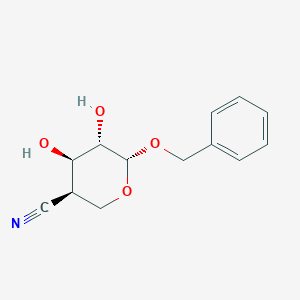
![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)
